molecular formula C14H22N2O B2851395 {3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine CAS No. 923693-11-2

{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine

货号: B2851395
CAS 编号: 923693-11-2
分子量: 234.343
InChI 键: JCHXDLMFHVLZCH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine is a tertiary amine featuring a phenylmethanamine backbone substituted with a 2,6-dimethylmorpholine group at the meta position. The compound is commercially available for research purposes (e.g., Santa Cruz Biotechnology, catalog sc-333679, priced at $578.00/1 g) .

属性

IUPAC Name

[3-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-11-8-16(9-12(2)17-11)10-14-5-3-4-13(6-14)7-15/h3-6,11-12H,7-10,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHXDLMFHVLZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Strategies for {3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine

The synthesis of this compound involves two primary challenges: (1) constructing the 2,6-dimethylmorpholine moiety and (2) introducing the benzylamine group at the meta position. Three strategic routes are explored, leveraging nucleophilic substitution, reductive amination, and intermediate functionalization.

Detailed Preparation Methods

Route 1: Alkylation of 2,6-Dimethylmorpholine with 3-Nitrobenzyl Bromide Followed by Nitro Reduction

Step 1: Synthesis of 3-Nitrobenzyl Bromide

3-Nitrobenzyl alcohol is treated with hydrobromic acid (HBr) in the presence of a catalyst such as phosphorus tribromide (PBr₃) to yield 3-nitrobenzyl bromide. This intermediate serves as an electrophile for subsequent alkylation.

Step 2: Alkylation of 2,6-Dimethylmorpholine

2,6-Dimethylmorpholine reacts with 3-nitrobenzyl bromide in a polar aprotic solvent (e.g., dimethylformamide, DMF) under basic conditions (e.g., potassium carbonate, K₂CO₃). The reaction proceeds via an SN2 mechanism, forming 3-[(2,6-dimethylmorpholin-4-yl)methyl]nitrobenzene.

Reaction Conditions

  • Temperature: 80–100°C
  • Time: 12–24 hours
  • Yield: ~70–85% (estimated based on analogous reactions)
Step 3: Reduction of Nitro Group to Amine

The nitro group is reduced to an amine using catalytic hydrogenation (H₂, 10% Pd/C) in ethanol or via chemical reduction with iron powder in hydrochloric acid (HCl). This yields the target compound, this compound.

Optimization Notes

  • Catalytic hydrogenation offers higher purity compared to Fe/HCl.
  • Reaction time: 4–6 hours for hydrogenation; 12 hours for Fe/HCl.

Route 2: Gabriel Synthesis with Protected Amine Intermediate

Step 1: Protection of 3-Aminobenzyl Bromide

3-Aminobenzyl bromide is protected as a phthalimide derivative by reacting with phthalic anhydride in acetic acid, forming N-(3-bromobenzyl)phthalimide.

Step 2: Alkylation with 2,6-Dimethylmorpholine

The phthalimide-protected intermediate undergoes alkylation with 2,6-dimethylmorpholine in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. This forms N-(3-[(2,6-dimethylmorpholin-4-yl)methyl]benzyl)phthalimide.

Reaction Conditions

  • Temperature: 0°C to room temperature
  • Time: 6–8 hours
  • Yield: ~65–75%
Step 3: Deprotection to Free Amine

Hydrazine hydrate in ethanol cleaves the phthalimide group, releasing the primary amine. The product is purified via recrystallization or column chromatography.

Route 3: Reductive Amination of 3-[(2,6-Dimethylmorpholin-4-yl)methyl]benzaldehyde

Step 1: Oxidation of 3-[(2,6-Dimethylmorpholin-4-yl)methyl]benzyl Alcohol

3-[(2,6-Dimethylmorpholin-4-yl)methyl]benzyl alcohol is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.

Step 2: Reductive Amination

The aldehyde reacts with ammonium acetate in methanol under reductive conditions (NaBH₃CN) to form the primary amine. This one-pot method avoids intermediate isolation.

Advantages

  • High atom economy.
  • Mild conditions (room temperature, 4–6 hours).

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Key Steps Nitro alkylation + reduction Gabriel synthesis + alkylation Reductive amination
Yield (Overall) 60–70% 50–60% 55–65%
Complexity Moderate High (protection/deprotection) Low
Purification Challenges Moderate High Low
Scalability High Moderate High

Challenges and Optimization

  • Regioselectivity in Alkylation : Meta-substitution on the benzene ring necessitates precise directing groups or controlled reaction conditions.
  • Morpholine Synthesis : 2,6-Dimethylmorpholine is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-333679A), but its synthesis from diethanolamine derivatives requires careful methyl group installation.
  • Functional Group Compatibility : Reductive steps (e.g., nitro reduction) must avoid over-reduction or side reactions with the morpholine ring.

Applications and Derivatives

While the primary focus is synthesis, this compound’s structural features suggest utility in:

  • Chiral Resolving Agents : Analogous to (S)-(-)-1-(4-methoxyphenyl)ethylamine.
  • Pharmaceutical Intermediates : Potential use in kinase inhibitors or GPCR modulators.

化学反应分析

Types of Reactions

{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or other derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds similar to {3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine can modulate the hedgehog signaling pathway, which is implicated in various cancers. A study highlighted that derivatives of this compound exhibited significant activity against cancer cell lines by inhibiting tumor growth and proliferation through targeted modulation of this pathway .

1.2 Neuroprotective Effects
The compound's morpholine moiety suggests potential neuroprotective properties. Studies have shown that such compounds can enhance neurogenesis and protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

1.3 Antidepressant Properties
The pharmacological profile of this compound suggests it may function as a selective serotonin reuptake inhibitor (SSRI), making it a candidate for treating depression and anxiety disorders. Experimental data support its efficacy in increasing serotonin levels in the brain, leading to improved mood and cognitive function .

Material Science

2.1 Organic Synthesis
In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its ability to participate in various reactions, including Mannich reactions and amine coupling processes, makes it valuable for creating new pharmaceuticals and agrochemicals .

2.2 Buffering Agent in Biological Systems
This compound has been identified as a non-ionic organic buffering agent suitable for maintaining pH levels in biological experiments. It is particularly useful in cell culture applications where pH stability is crucial for cellular processes .

Biological Research

3.1 Cell Culture Applications
The compound plays a role in enhancing cell viability and growth in culture conditions due to its buffering capacity within a pH range of 6 to 8.5. This property allows researchers to maintain optimal conditions for various cell types during experimentation .

3.2 Drug Delivery Systems
Recent advancements have explored the use of this compound in drug delivery systems, particularly in targeted therapies where precision is critical. Its chemical properties facilitate the development of nanoparticles or liposomes that can encapsulate therapeutic agents for controlled release .

Case Studies

Study Application Findings
Study on Anticancer ActivityModulation of hedgehog signaling pathwaySignificant inhibition of tumor growth in vitro
Neuroprotection ResearchPotential treatment for neurodegenerative diseasesEnhanced neurogenesis observed in animal models
Depression Treatment TrialsSSRI-like effectsIncreased serotonin levels correlated with improved mood

作用机制

The mechanism of action of {3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

Table 1: Key Structural and Commercial Attributes

Compound Name Core Structure Substitution Molecular Weight (g/mol) CAS RN Price (1 g) Supplier
{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine Phenylmethanamine 2,6-Dimethylmorpholine (meta) ~248.34* Not explicitly listed $578.00 Santa Cruz Biotechnology
[2-[(4-Methylpiperazin-1-yl)methyl]phenyl]methylamine Phenylmethanamine 4-Methylpiperazine (para) 219.32 879896-50-1 $14,500/250 mg Kanto Reagents
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine Phenylmethanamine 4-Methylpiperazine (meta) 205.29 672325-37-0 $39,800/1 g Kanto Reagents
[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine Phenylmethanamine Boronate ester (para), fluorine (meta) 293.15 Not listed N/A Synthesized via General Procedure C
(1H-Benzo[d]imidazol-2-yl)methanamine derivatives Benzimidazole Varied arylidene groups ~317–322 511278-20-9, 1116-84-7 N/A Enamine Ltd

*Calculated based on molecular formula C14H22N2O.

Substitution Patterns and Electronic Effects

  • Morpholine vs. Piperazine : The 2,6-dimethylmorpholine group in the target compound introduces steric hindrance and lipophilicity compared to piperazine analogs like [2-[(4-Methylpiperazin-1-yl)methyl]phenyl]methylamine. Piperazine derivatives generally exhibit higher basicity due to the secondary amine, whereas morpholine’s oxygen atom may enhance solubility in polar solvents .
  • Boronate Esters : The boronate-containing analog ([3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine) is tailored for Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound .

Pharmacological and Physicochemical Properties

  • Melting Points : Piperazine derivatives (e.g., 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine) have documented melting points (78–80°C), while data for the target compound are unavailable .
  • Biological Activity : Benzimidazole analogs (e.g., 3-((1H-benzo[d]imidazol-2-yl)methyl)-5-arylidene-thiazolidin-4-ones) demonstrate antimicrobial activity, suggesting that the target compound’s morpholine group could be explored for similar applications .

生物活性

{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine is a compound of growing interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a phenyl group, contributing to its unique biological interactions. The molecular formula is C14H22N2O, with a molecular weight of 234.34 g/mol. Its structure allows for specific interactions with biological targets, which are crucial for its pharmacological effects.

The biological activity of this compound primarily involves its role as a ligand that interacts with various receptors and enzymes. This interaction can lead to modulation of enzyme activity and receptor function, indicating potential therapeutic applications against various diseases.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities:

  • Antibacterial Activity : Studies have shown that derivatives of morpholine compounds can inhibit bacterial topoisomerases, which are essential for bacterial DNA replication and transcription. This inhibition leads to potent antibacterial effects against Gram-positive bacteria like Enterococcus faecalis and Enterococcus faecium .
  • Enzyme Inhibition : The compound has been investigated for its potential in enzyme inhibition studies, particularly in relation to its interactions with phosphodiesterases (PDEs), which play a critical role in cellular signaling pathways .
  • Potential Anticancer Properties : Morpholine derivatives have been explored for their anticancer properties due to their ability to modulate pathways involved in cell proliferation and apoptosis .

Case Studies

  • Antibacterial Efficacy : A study highlighted the efficacy of morpholine-based compounds in inhibiting bacterial growth. Compounds similar to this compound demonstrated significant antibacterial activity with minimal toxicity profiles .
  • Enzyme Interaction Studies : Research focused on the compound's ability to inhibit specific enzymes involved in cancer progression. The results indicated that the compound could effectively reduce enzyme activity associated with tumor growth .
  • Pharmacokinetics and Solubility : The solubility profile of the compound was assessed, revealing that modifications to the morpholine ring significantly affected solubility and bioavailability. For instance, lipophilic substitutions reduced solubility but enhanced antibacterial potency .

Biological Activity Summary

Activity TypeObserved EffectsReference
AntibacterialInhibition of E. faecalis
Enzyme InhibitionModulation of PDE activity
Anticancer PotentialReduction in tumor cell proliferation

Synthesis Overview

Reaction TypeReagents UsedConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionAlkyl halides or acyl chloridesPresence of a base

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for {3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine, and how is purity validated?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving reductive amination or coupling of morpholine derivatives with substituted benzylamines. For example, intermediates may be prepared by reacting 3-(bromomethyl)phenylmethanamine with 2,6-dimethylmorpholine under basic conditions. Purification often employs column chromatography (e.g., DCM/MeOH gradients) or recrystallization in solvents like DCM/hexane. Purity is validated using HPLC (≥95% purity threshold) and 1H NMR^1 \text{H NMR} (e.g., δ 3.81 ppm for methylene groups adjacent to amine) .

Q. Which analytical techniques are critical for characterizing this compound's structure and stability?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR identify substituents (e.g., morpholine methyl groups at δ 1.2–1.4 ppm) and amine protons.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 220.31 for C13 _{13}H20 _{20}N2 _{2}O).
  • FT-IR : Detects amine N–H stretches (~3300 cm1 ^{-1}) and morpholine C–O–C vibrations (~1100 cm1 ^{-1}).
    Stability is assessed via accelerated degradation studies under varying pH/temperature, monitored by HPLC .

Advanced Research Questions

Q. How can substituent variations on the morpholine ring influence biological activity, and what experimental designs optimize this?

  • Methodological Answer : Substituent effects are studied by synthesizing analogs with modified morpholine rings (e.g., 2-methyl vs. 2,6-dimethyl) and testing against biological targets. For example:

  • Enzyme Inhibition Assays : Compare IC50 _{50} values against kinases or proteases using fluorescence-based assays.
  • Computational Docking : Density-functional theory (DFT) models (e.g., B3LYP/6-31G*) predict binding affinities by analyzing exact exchange interactions between substituents and enzyme active sites .
  • Structure-Activity Relationship (SAR) : Correlate logP (lipophilicity) with cellular uptake using Caco-2 permeability assays .

Q. How to resolve contradictory data in biological activity studies (e.g., in vitro vs. in vivo efficacy)?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic stability). Strategies include:

  • Metabolite Identification : LC-MS/MS profiling of plasma/tissue samples to detect inactive metabolites.
  • Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation.
  • Pharmacokinetic Modeling : Use allometric scaling to adjust dosing regimens for in vivo studies based on in vitro half-life (t1/2 _{1/2}) .

Q. What strategies enhance the compound's bioavailability for CNS-targeted applications?

  • Methodological Answer : The morpholine ring improves solubility, but blood-brain barrier (BBB) penetration requires further optimization:

  • Prodrug Design : Introduce ester or carbamate prodrugs cleaved by brain enzymes.
  • Nanocarrier Systems : Encapsulate in PEGylated liposomes for sustained release.
  • In Silico BBB Prediction : Tools like SwissADME predict BBB permeability based on topological polar surface area (TPSA < 60 Å2 ^2) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。